molecular formula C17H28N4O2 B11828462 tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate

tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate

Cat. No.: B11828462
M. Wt: 320.4 g/mol
InChI Key: ROIFFKLOFZODPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery. The compound features both a piperazine ring, protected by a Boc (tert-butoxycarbonyl) group, and a pyridinyl moiety, which are privileged structures frequently found in biologically active molecules. The Boc-protected piperazine group is a common feature in the synthesis of potential therapeutics, serving as a key scaffold that can be readily deprotected and further functionalized . Piperazine derivatives are extensively investigated for their diverse neuropharmacological activities, and similar compounds have demonstrated anxiolytic and antidepressant-like effects in preclinical research, with studies suggesting a putative role in the serotonergic system . Furthermore, pyridylpiperazine-based structures are actively explored in other therapeutic areas, such as the development of novel inhibitors for bacterial efflux pumps to address antimicrobial resistance . This combination of functional groups makes this amino-propyl linker derivative a valuable reagent for constructing compound libraries for high-throughput screening, as well as for the targeted synthesis of potential pharmaceutical candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-(3-amino-3-pyridin-2-ylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)21-12-10-20(11-13-21)9-7-14(18)15-6-4-5-8-19-15/h4-6,8,14H,7,9-13,18H2,1-3H3

InChI Key

ROIFFKLOFZODPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Methodology

This two-step approach involves synthesizing tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (intermediate) followed by reductive amination with pyridine-2-carbaldehyde.

Step 1: Synthesis of tert-Butyl 4-(3-Aminopropyl)piperazine-1-carboxylate

  • Reagents : Boc-piperazine, 1-bromo-3-aminopropane, Na₂CO₃

  • Conditions : Dichloromethane (DCM), room temperature, 24 h.

  • Yield : 85–92% after column chromatography.

Step 2: Reductive Amination with Pyridine-2-carbaldehyde

  • Reagents : Pyridine-2-carbaldehyde, sodium triacetoxyborohydride (STAB-H), DCM

  • Conditions : 0–25°C, 12–24 h.

  • Yield : 55–65% after purification.

Key Data

ParameterValueSource
Intermediate Purity≥95% (HPLC)
Final Product Yield61%
Reaction Scale0.5–10 mmol

Advantages : High selectivity, minimal byproducts.
Limitations : Requires strict anhydrous conditions.

Nucleophilic Substitution of Halopyridines

Methodology

A halogenated pyridine (e.g., 2-chloro-3-nitropyridine) reacts with tert-butyl piperazine-1-carboxylate under nucleophilic aromatic substitution (SNAr) conditions.

Procedure :

  • Reagents : 2-Chloro-3-nitropyridine, Boc-piperazine, K₂CO₃

  • Conditions : Acetonitrile, reflux, 12–24 h.

  • Yield : 65–70% after recrystallization.

Key Data

ParameterValueSource
Reaction Temperature80–100°C
CatalystNone (base-mediated)
Byproducts<5% (HPLC)

Advantages : Direct pyridine-piperazine linkage.
Limitations : Limited to electron-deficient pyridines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methodology

A three-component reaction involving Boc-piperazine, propargylamine, and 2-azidopyridine.

Procedure :

  • Reagents : Boc-piperazine, propargylamine, 2-azidopyridine, CuI

  • Conditions : DMF, 50°C, 6 h.

  • Yield : 45–50% after TLC purification.

Key Data

ParameterValueSource
Catalyst Loading10 mol% CuI
Reaction Time6 h

Advantages : Modular approach for diverse analogs.
Limitations : Moderate yield, requires azide handling.

Hydrogenation of Nitropyridine Intermediates

Methodology

A nitro-substituted intermediate is reduced to the amino group via catalytic hydrogenation.

Procedure :

  • Synthesize tert-butyl 4-(3-nitro-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate via Michael addition.

  • Reduce nitro group using H₂/Pd-C in ethanol.

  • Yield : 90–95% after decolorization.

Key Data

ParameterValueSource
Hydrogen Pressure1–3 atm
Catalyst10% Pd/C

Advantages : High yield, scalable for industrial use.
Limitations : Requires handling of explosive H₂ gas.

Enzymatic Resolution of Racemic Mixtures

Methodology

Chiral resolution using lipases or esterases to isolate the desired enantiomer.

Procedure :

  • Reagents : Racemic tert-butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate, CAL-B lipase

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 h.

  • Yield : 40–45% enantiopure product.

Key Data

ParameterValueSource
Enantiomeric Excess (ee)≥98%
Reaction Scale1–5 mmol

Advantages : High enantioselectivity.
Limitations : Low yield, costly enzymes.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostComplexity
Reductive Amination61HighMediumModerate
Nucleophilic Substitution65–70MediumLowLow
CuAAC45–50LowHighHigh
Hydrogenation90–95HighMediumModerate
Enzymatic Resolution40–45LowHighHigh

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is cleaved under acidic conditions to liberate the free amine. This step is critical for further functionalization of the piperazine ring.

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane or ethyl acetate .

Mechanism :
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol yields the free piperazine.

Example Reaction :

Boc-protected piperazineTFA/DCMFree piperazine+CO2+tert-butanol\text{Boc-protected piperazine} \xrightarrow{\text{TFA/DCM}} \text{Free piperazine} + \text{CO}_2 + \text{tert-butanol}

Yield :

  • Deprotection typically achieves >85% efficiency in analogous piperazine systems .

Acylation and Alkylation of Amine Groups

The primary amine on the propyl chain and the secondary amines of the piperazine ring undergo acylation or alkylation to introduce new functional groups.

Acylation

Reagents :

  • Acetyl chloride, benzoyl chloride, or Boc anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) .

Example :

Free piperazine+AcClEt3NN-acetylated derivative\text{Free piperazine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-acetylated derivative}

Yield :

  • 70–90% for Boc re-protection in related compounds .

Alkylation

Reagents :

  • Alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .

Oxidation Reactions

The pyridine ring and amine groups are susceptible to oxidation under controlled conditions.

Pyridine N-Oxidation :
Reagents :

  • Hydrogen peroxide (H₂O₂) in acetic acid.

  • Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Product :
Pyridine N-oxide derivatives, which alter electronic properties and hydrogen-bonding capacity.

Amine Oxidation :
Reagents :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

Product :
Formation of nitroso or hydroxylamine intermediates, though primary amines are more reactive than tertiary amines.

Reduction Reactions

While the compound lacks reducible unsaturated bonds, the pyridine ring can be hydrogenated to piperidine under extreme conditions.

Conditions :

  • High-pressure H₂ (50–100 atm) with palladium/carbon (Pd/C) or platinum oxide (PtO₂) catalysts .

Product :
Hexahydro derivative with a saturated piperidine ring.

Substitution Reactions

The amino group on the propyl chain participates in nucleophilic substitution or condensation reactions.

Schiff Base Formation :
Reagents :

  • Aldehydes or ketones in ethanol or methanol under mild heating .

Example :

Amine+RCHOSchiff base+H2O\text{Amine} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Yield :

  • 60–80% for analogous amine-aldehyde condensations .

Scientific Research Applications

Chemical Characteristics

The molecular formula of tert-butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate is C17H28N4O2, with a molecular weight of approximately 320.4 g/mol. The compound features a piperazine ring and a pyridine moiety, which contribute to its lipophilicity and biological interactions. The presence of an amino group is particularly noteworthy as it may enhance the compound's pharmacological properties.

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. In vitro studies are necessary to evaluate its interaction with serotonin receptors and other neurotransmitter systems .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity. For instance, derivatives with piperazine cores have been shown to possess significant antibacterial properties against various pathogens. Further studies could explore the specific antimicrobial spectrum of this compound and its mechanisms of action .

GPR119 Agonism

Recent studies have focused on the role of G-protein coupled receptors in metabolic disorders, particularly GPR119, which is implicated in glucose homeostasis. Compounds structurally related to this compound have been synthesized as potential GPR119 agonists, showing promise for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and sensitivity .

Synthesis and Modification

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Modifications to the structure can enhance biological activity or alter pharmacokinetic properties, making it a versatile scaffold for drug development .

Comparative Analysis of Piperazine Derivatives

The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylateSimilar piperazine core; different pyridine substitutionAntimicrobial properties
tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylateAromatic substitution; enhanced lipophilicityPotential FAK inhibition
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylateCyanophenyl group; varied electronic propertiesAntimicrobial activity

This comparative analysis highlights the versatility and potential applications of piperazine derivatives while underscoring the uniqueness of this compound due to its specific structural features and proposed biological activities.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent/Modification Key Properties/Applications Reference
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-Aminopyridin-3-yl group Crystalline powder; potential kinase inhibitor
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl group High lipophilicity (LogPo/w ~3.5); CNS drug candidate
tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate Ferrocenylethyl group on pyridine Organometallic catalyst; asymmetric synthesis
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 1,3,4-Oxadiazole ring Enhanced metabolic stability; antiviral activity
tert-Butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate Trimethoxybenzoyl ester on propyl chain Prodrug candidate; hydrolyzable ester linkage

Thermal and Crystalline Behavior

  • The Boc-protected piperazine core generally confers crystallinity, as seen in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (mp 133°C) .
  • Bulky substituents (e.g., ferrocenylethyl) disrupt crystallization, resulting in oils .

Biological Activity

tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N4O2, with a molecular weight of approximately 320.4 g/mol. The presence of a tert-butyl group increases lipophilicity, which may facilitate better membrane permeability and bioavailability. The amino group is crucial for biological interactions, potentially influencing receptor binding and activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Compounds with similar structural features have shown promising anticancer properties. For instance, benzamide derivatives related to piperazine have demonstrated IC50 values indicating potent inhibition of cancer cell proliferation, comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial effects. For example, piperazine compounds have been linked to antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
  • Neuropharmacological Effects : Piperazine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. The specific interaction of this compound with serotonin and dopamine receptors warrants further study .

Table: Comparative Biological Activities of Piperazine Derivatives

Compound NameStructural FeaturesNotable Activities
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylateSimilar piperazine core; different pyridine substitutionAntimicrobial properties
tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylateAromatic substitution; enhanced lipophilicityPotential FAK inhibition
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylateCyanophenyl group; varied electronic propertiesAntimicrobial activity

This table illustrates the versatility and potential applications of piperazine derivatives while highlighting the unique characteristics of this compound.

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Binding : The amino group can facilitate hydrogen bonding with receptors, enhancing affinity and specificity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

Q & A

Basic Research Question

  • Respiratory Protection: Use NIOSH-approved N95 respirators due to potential dust inhalation risks .
  • Handling Precautions: Nitrile gloves (≥0.11 mm thickness) and sealed containers minimize dermal exposure .
  • Storage: Store in dark, inert atmospheres (argon) at –20°C to prevent Boc-group hydrolysis .

Advanced Consideration:

  • Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

How can researchers optimize purification methods to isolate high-purity product?

Advanced Research Question

  • Column Chromatography: Use silica gel with EtOAc/hexane (4:1) gradients. Adding 0.25% Et₃N suppresses tailing caused by basic amine residues .
  • Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >99% purity, confirmed by HPLC (C18 column, 0.1% TFA buffer) .
  • Troubleshooting Low Yields: If purity <95%, pre-adsorb the crude product onto Celite® before chromatography to remove polar impurities .

What advanced techniques validate the compound’s structural conformation?

Advanced Research Question

  • X-ray Crystallography: Single-crystal analysis (e.g., triclinic P1 space group) confirms bond angles and torsional strain in the piperazine-pyridinyl backbone .
  • DFT Calculations: Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with theoretical values to assess electronic environments .
  • Mass Spectrometry: High-resolution ESI-MS identifies isotopic patterns (e.g., [M+H]+ at m/z 343.22) and rules out bromine-containing byproducts .

How do researchers address contradictions in solubility data across studies?

Advanced Research Question
Reported solubility variations (e.g., DMSO vs. MeOH) may stem from:

  • Polymorphism: Different crystalline forms alter dissolution rates. Use DSC to identify polymorphic transitions .
  • pH Effects: The tertiary amine’s protonation state (pKa ~8.5) drastically affects aqueous solubility. Adjust buffer pH to 6–7 for optimal stability .

Advanced Research Question

  • Stabilizers: Add 1% BHT (butylated hydroxytoluene) to inhibit oxidative cleavage .
  • Moisture Control: Store with molecular sieves (3Å) to prevent hydrolysis .
  • Monitoring: Regular HPLC analysis (retention time ~4.92 min) detects degradation products like tert-butyl alcohol .

How can computational modeling predict biological activity?

Advanced Research Question

  • Docking Studies: Use AutoDock Vina to simulate binding to kinase targets (e.g., PI3Kγ). The pyridinyl group’s π-π stacking with Phe-961 correlates with IC₅₀ values .
  • ADMET Predictions: SwissADME estimates logP = 2.1 and BBB permeability, suggesting CNS activity potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.